molecular formula C12H14N2O2 B2948063 Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate CAS No. 1423025-64-2

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate

Cat. No.: B2948063
CAS No.: 1423025-64-2
M. Wt: 218.256
InChI Key: ADQZYJTWNUSGCH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is an organic compound with the molecular formula C12H14N2O2 It is a derivative of pyridine and is characterized by the presence of a cyano group, a methyl group, and an ester functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate typically involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Ethyl cyanoacetate+2-bromopyridineK2CO3,DMF,heatEthyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate\text{Ethyl cyanoacetate} + \text{2-bromopyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Ethyl cyanoacetate+2-bromopyridineK2​CO3​,DMF,heat​Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various ester or amide derivatives.

Scientific Research Applications

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-2-methyl-3-(pyridin-4-yl)propanoate
  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl 3-(2-pyridylamino)propanoate

Uniqueness

Ethyl 2-cyano-2-methyl-3-(pyridin-2-yl)propanoate is unique due to the specific positioning of the cyano and ester groups, which confer distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

ethyl 2-cyano-2-methyl-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-16-11(15)12(2,9-13)8-10-6-4-5-7-14-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQZYJTWNUSGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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